Reverse transcriptase-IN-1
Overview
Description
Reverse transcriptase-IN-1 is a chemical compound known for its inhibitory effects on reverse transcriptase enzymes. These enzymes are crucial for the replication of retroviruses, such as the human immunodeficiency virus (HIV). By inhibiting reverse transcriptase, this compound prevents the conversion of viral RNA into DNA, thereby hindering the replication process of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reverse transcriptase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Reverse transcriptase-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Reverse transcriptase-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the mechanisms of reverse transcription and to develop new synthetic methodologies.
Biology: It is employed in the study of viral replication and the development of antiviral therapies.
Medicine: It is used in the development of drugs for the treatment of retroviral infections, such as HIV.
Industry: It is utilized in the production of diagnostic kits and research reagents for molecular biology applications
Mechanism of Action
Reverse transcriptase-IN-1 exerts its effects by binding to the reverse transcriptase enzyme and inhibiting its activity. This prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it interferes with the enzyme’s catalytic activity .
Comparison with Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Zidovudine: A nucleoside reverse transcriptase inhibitor that also targets the reverse transcriptase enzyme but through a different mechanism
Uniqueness: Reverse transcriptase-IN-1 is unique in its specific binding affinity and inhibitory potency against reverse transcriptase enzymes. Unlike some other inhibitors, it has a distinct chemical structure that allows it to effectively block the enzyme’s activity without causing significant side effects .
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-methyl-6-nitroanilino]quinazolin-2-yl]amino]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKGXAFXCQSCG-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])/C=C/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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